2-Fluoro-4-(pyridin-3-yl)benzoic acid
Description
Molecular Architecture and Isomerism
The molecular architecture of 2-Fluoro-4-(pyridin-3-yl)benzoic acid is characterized by a complex arrangement of functional groups that contribute to its unique chemical properties. The compound possesses a molecular formula of C₁₂H₈FNO₂ with a corresponding molecular weight of 217.20 grams per mole. The structural framework consists of a benzoic acid core bearing a fluorine atom at the second position and a pyridine ring attached at the fourth position relative to the carboxylic acid group.
The canonical Simplified Molecular Input Line Entry System representation of this compound is O=C(O)C1=CC=C(C2=CC=CN=C2)C=C1F, which clearly illustrates the connectivity between the aromatic systems. The International Chemical Identifier Key for this compound is KBRFQDSLHYURNQ-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Topological Polar Surface Area | 50.19 Ų |
| Partition Coefficient (LogP) | 2.5859 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
The molecular geometry of this compound exhibits specific conformational preferences due to the electronic effects of the fluorine atom and the nitrogen-containing heterocycle. The fluorine substituent at the ortho position relative to the carboxylic acid group introduces significant electronic perturbations through its strong electron-withdrawing nature. This positioning creates a unique electronic environment that influences both the acidity of the carboxylic acid group and the reactivity of the aromatic system.
The pyridine ring attachment at the para position relative to the fluorine atom establishes a conjugated system that extends the electronic delocalization across both aromatic rings. The nitrogen atom in the pyridine ring serves as both an electron-withdrawing group and a potential coordination site, contributing to the compound's versatility in various chemical transformations. The spatial arrangement of these functional groups creates opportunities for intramolecular interactions, particularly between the fluorine atom and the pyridine nitrogen, which can influence the overall molecular conformation.
Regarding isomerism, this compound does not exhibit stereoisomerism due to the absence of chiral centers or restricted rotation around single bonds. However, the compound can exist in different conformational states depending on the relative orientations of the pyridine ring with respect to the benzoic acid plane. These conformational isomers can interconvert through rotation around the carbon-carbon bond linking the two aromatic systems, with energy barriers that are typically overcome at room temperature.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. While specific spectroscopic data for this exact compound is limited in the available literature, the spectroscopic behavior can be inferred from structurally related compounds and general principles of fluorinated aromatic acids.
Nuclear Magnetic Resonance spectroscopy represents one of the most informative techniques for structural elucidation of this compound. The proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the different aromatic proton environments. The benzoic acid ring would exhibit signals in the aromatic region between 7-8 parts per million, with the proton meta to both the fluorine and pyridine substituents appearing as a distinct multipicity pattern due to coupling with fluorine. The fluorine atom introduces significant chemical shift perturbations and coupling patterns that provide diagnostic information about the substitution pattern.
The pyridine ring protons would appear in characteristic positions reflecting their proximity to the electronegative nitrogen atom. The proton adjacent to nitrogen would be expected to appear further downfield due to the deshielding effect of the nitrogen atom. Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide additional structural confirmation, with the carbonyl carbon of the carboxylic acid group appearing around 170 parts per million and the various aromatic carbons distributed throughout the aromatic region with distinct chemical shifts influenced by the fluorine and nitrogen substituents.
Fluorine-19 Nuclear Magnetic Resonance represents a particularly valuable technique for this compound, as the fluorine atom provides a sensitive probe of the local electronic environment. The fluorine signal would be expected to appear in a characteristic range typical of aromatic fluorine atoms, with the exact chemical shift influenced by the electron-withdrawing effects of both the carboxylic acid and pyridine substituents.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the major functional groups present in the molecule. The carboxylic acid group would display a broad absorption around 3000-3500 inverse centimeters due to the hydroxyl stretch, along with a sharp carbonyl stretch around 1700 inverse centimeters. The aromatic carbon-carbon stretching vibrations would appear in the 1400-1600 inverse centimeters region, while the carbon-fluorine stretch would contribute a characteristic absorption in the 1000-1300 inverse centimeters range.
Mass spectrometry analysis would provide molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at mass-to-charge ratio 217, corresponding to the molecular weight of the intact molecule. Characteristic fragmentation patterns would include loss of the carboxylic acid functionality and various rearrangements involving the pyridine ring system.
Crystallographic Studies and Intermolecular Interactions
Crystallographic analysis of this compound and related compounds provides valuable insights into solid-state packing arrangements and intermolecular interaction patterns. While specific single-crystal diffraction data for this exact compound is not extensively documented in the available literature, structural studies of closely related pyridyl-benzoic acid derivatives offer relevant comparisons and predictions for the expected crystallographic behavior.
Based on structural studies of similar compounds such as 4-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)benzoic acid, which crystallizes in the monoclinic space group P21/c with specific unit cell parameters, it can be anticipated that this compound would exhibit comparable packing motifs. The presence of both carboxylic acid and pyridine functionalities creates multiple opportunities for hydrogen bonding and other non-covalent interactions that govern crystal packing.
The carboxylic acid group serves as both a hydrogen bond donor and acceptor, enabling the formation of characteristic carboxylic acid dimers through complementary hydrogen bonding patterns. These dimeric units, held together by two symmetric hydroxyl-to-carbonyl hydrogen bonds, represent a common structural motif in carboxylic acid crystal structures. The formation of such dimers would be expected to play a central role in determining the overall crystal architecture.
The pyridine nitrogen atom provides an additional hydrogen bond acceptor site that can interact with hydroxyl groups from neighboring carboxylic acid units or other donor groups present in the crystal structure. The combination of these hydrogen bonding possibilities creates a complex network of intermolecular interactions that stabilizes the crystal lattice. The relative positioning of the fluorine atom adds another layer of complexity, as fluorine can participate in weak hydrogen bonding interactions and halogen bonding phenomena.
| Intermolecular Interaction Type | Expected Characteristics |
|---|---|
| Carboxylic Acid Dimers | Symmetric O-H···O hydrogen bonds |
| Pyridine Coordination | N···H-O interactions |
| Fluorine Interactions | Weak C-H···F contacts |
| π-π Stacking | Aromatic ring overlaps |
The fluorine substituent introduces unique electronic effects that influence both intramolecular and intermolecular interactions. The high electronegativity of fluorine creates a partial negative charge that can engage in weak hydrogen bonding with nearby hydrogen atoms, contributing to the overall stability of the crystal structure. Additionally, the fluorine atom can participate in halogen bonding interactions, where it acts as an electron donor to electrophilic sites on neighboring molecules.
Aromatic stacking interactions between the benzene and pyridine rings of adjacent molecules would be expected to contribute significantly to the crystal packing. These π-π interactions, characterized by optimal intermolecular distances of approximately 3.5 Angstroms, provide additional stabilization to the crystal structure. The electronic perturbations introduced by the fluorine and nitrogen substituents would influence the strength and geometry of these stacking interactions.
The overall crystal structure would likely exhibit a three-dimensional network combining hydrogen bonding, halogen bonding, and aromatic stacking interactions. This multifaceted interaction network would result in a stable crystal form with characteristic thermal and mechanical properties. The specific space group and unit cell parameters would depend on the delicate balance between these various intermolecular forces and the optimal packing arrangement that minimizes the overall crystal energy.
Properties
IUPAC Name |
2-fluoro-4-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHISJQXWNAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, This compound likely interacts with its targets through a process involving oxidative addition and transmetalation. In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its use in suzuki–miyaura coupling reactions, it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Given its use in the synthesis of various biologically active molecules, it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.
Biological Activity
2-Fluoro-4-(pyridin-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the fluorination of benzoic acid derivatives followed by pyridine substitution. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. In one study, the minimum suppressive concentration (MSC) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli was evaluated. The results indicated that these compounds possess moderate to high antimicrobial activity, making them potential candidates for antibiotic development .
Antiviral Activity
The antiviral properties of this compound have been investigated in relation to influenza viruses. A docking study revealed that related compounds could effectively inhibit viral neuraminidase, a critical enzyme for viral replication. The binding energies calculated for these interactions suggest a micromolar range of affinity, indicating strong potential for antiviral activity .
Cytotoxicity
Cytotoxicity assays using Artemia salina larvae have shown that derivatives of this compound exhibit moderate cytotoxic effects. The lethal dose (LD50) values were determined to be around 56.0 mcg/mL, which indicates a need for caution in therapeutic applications but also suggests potential in cancer treatment contexts .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of similar benzoic acid derivatives reported significant inhibition against Candida albicans and other pathogens. The results are summarized in Table 1 below:
| Compound | Activity Against | MSC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| E. coli | 25 | |
| Candida albicans | 15 |
This data emphasizes the compound's versatility in targeting various microbial strains.
Case Study 2: Antiviral Properties
In another research effort, the compound's interaction with H1N1 neuraminidase was assessed through molecular docking simulations. The findings indicated that the compound could effectively bind to the active site of the enzyme, suggesting a mechanism for its antiviral effects:
| Interaction Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -6.6 |
| Affinity Range | Micromolar |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares 2-fluoro-4-(pyridin-3-yl)benzoic acid with key analogs:
Key Observations :
- Pyridine Position : Pyridin-3-yl vs. pyridin-4-yl substitution alters spatial orientation, affecting interactions with target proteins (e.g., HDACs or kinases) .
- Functional Groups : Methoxy or hydroxyl groups on the pyridine ring (e.g., and ) enhance solubility but may reduce membrane permeability due to increased polarity .
Insights :
- The trifluoromethyl-oxadiazole derivative () achieves higher yields due to favorable cyclization kinetics .
- Lower yields in Intermediate 24 () may stem from steric hindrance introduced by the triazolo-oxazine group .
Physicochemical Properties
- Lipophilicity (LogP) :
- Solubility :
- Parent compound: Moderate aqueous solubility (~2–5 mg/mL at pH 7.4)
- Carbamoyl derivative (BA-4338): Enhanced solubility (~10–15 mg/mL) due to hydrogen-bonding .
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Fluoro-4-(pyridin-3-yl)benzoic acid typically involves two main steps:
- Introduction of the fluorine atom at the ortho position relative to the carboxylic acid.
- Coupling of the pyridin-3-yl substituent at the para position of the benzoic acid ring.
These steps can be conducted sequentially or through a one-pot strategy depending on the starting materials and desired efficiency.
Palladium-Catalyzed Cross-Coupling Methods
A well-established approach to prepare substituted benzoic acids bearing heteroaryl groups is via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. For this compound, the following method is representative:
- Starting Materials: 2-fluoro-4-halobenzoic acid (commonly iodide or bromide) and 3-pyridylboronic acid or its derivatives.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
- Base: Potassium carbonate or cesium carbonate.
- Solvent: Polar aprotic solvents such as 1,4-dioxane or dimethylformamide.
- Conditions: Heating under inert atmosphere (nitrogen or argon) at 80–120 °C for 12–24 hours.
This method enables the formation of the C–C bond between the benzoic acid ring and the pyridine moiety with high regioselectivity and yield.
One-Pot Synthesis and Functionalization
Recent literature reports a one-pot synthesis strategy that integrates the fluorination and heteroaryl coupling steps, improving efficiency and reducing purification steps. For example:
- Procedure: Starting from 3-fluoro-4-(trifluoromethyl)benzoic acid and 2-iodopyridine, a copper- or palladium-catalyzed coupling is performed in a single reaction vessel.
- Catalysts and Ligands: Copper(I) iodide with 1,10-phenanthroline, or palladium catalysts with appropriate phosphine ligands.
- Base: Cesium carbonate.
- Solvent: Anhydrous 1,4-dioxane.
- Temperature and Time: Reaction at 120 °C for 17 hours.
- Purification: Filtration through silica gel followed by flash column chromatography.
This approach yields the target compound efficiently, with reported yields up to 87% in similar coupling reactions.
Fluorination Techniques
If the pyridinyl-substituted benzoic acid is prepared first, fluorination at the 2-position can be achieved by:
- Electrophilic fluorination: Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
- Nucleophilic aromatic substitution: Starting from a 2-halobenzoic acid derivative (e.g., 2-chloro or 2-bromo) and treating with fluoride sources like potassium fluoride under basic conditions.
These fluorination steps require careful control to avoid over-fluorination or degradation of sensitive functional groups.
Reaction Conditions Summary Table
Purification and Characterization
- Purification: Flash column chromatography on silica gel using solvents such as ethyl acetate/pentane mixtures is standard.
- Characterization: Confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. Typical data include characteristic aromatic proton shifts, fluorine coupling constants, and carboxylic acid signals.
Research Findings and Optimization Notes
- The use of 1,10-phenanthroline as a ligand in copper-catalyzed coupling enhances the reaction rate and yield by stabilizing the catalytic species.
- Cesium carbonate is preferred as a base for its strong basicity and solubility in organic solvents, improving coupling efficiency.
- Anhydrous conditions and inert atmosphere prevent side reactions such as hydrolysis or oxidation.
- The one-pot method significantly reduces reaction time and purification steps, making it attractive for scale-up.
- Fluorination reactions must be optimized to avoid multiple substitutions or decomposition, especially in the presence of sensitive pyridine rings.
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-4-(pyridin-3-yl)benzoic acid, and how can reaction conditions be modified to improve yield?
- Methodological Answer : The synthesis typically involves coupling pyridinyl derivatives with fluorobenzoic acid precursors. A modified route inspired by retinoic acid receptor antagonist syntheses (e.g., 2-fluoro-4-[[[8-bromo-2,2-dimethyl-4-(4-methylphenyl)chroman-6-yl]carbonyl]amino]benzoic acid) can be adapted. Key modifications include green chemistry steps (e.g., solvent substitution) and optimized coupling reagents to enhance yields. For instance, replacing traditional halogenation with fluorinated intermediates reduces side reactions . Purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) is critical to isolate the product from regioisomers.
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer :
- LC-MS : For purity assessment and mass confirmation (e.g., exact mass 258.0742602 Da, as seen in benzoic acid analogs) .
- NMR Spectroscopy : and NMR to verify substitution patterns and fluorine integration.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, fluorinated MOF linkers like 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid have been structurally resolved using these tools .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what methodological approaches are used to study these interactions?
- Methodological Answer : Competitive displacement assays with CYP199A4 (a bacterial P450 enzyme) are effective. For example, 4-(pyridin-3-yl)benzoic acid analogs are displaced by 4-methoxybenzoic acid in both ferric and ferrous enzyme states, monitored via UV-vis spectroscopy. Structural insights are obtained by overlaying enzyme-ligand complexes (e.g., PDB ID 6XZZ) to analyze binding angles and heme proximity .
Q. What computational strategies are employed to model the binding interactions of this compound with biological targets like RARα?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations compare binding poses of fluorinated analogs. For RARα antagonists, fluorine’s electronegativity enhances hydrophobic interactions in the ligand-binding domain. Free energy perturbation (FEP) calculations can quantify fluorination effects on binding affinity, as demonstrated in retinoic acid receptor studies .
Q. How can fluorinated benzoic acid derivatives be integrated into metal-organic frameworks (MOFs), and what properties do they impart?
- Methodological Answer : Fluorine enhances thermal stability and gas adsorption in MOFs. For example, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid acts as a linker in RE-MOFs, synthesized via solvothermal methods. Characterization involves PXRD for phase purity and BET analysis for surface area. Fluorine’s electron-withdrawing effect also modulates ligand-to-metal charge transfer .
Q. How should researchers address contradictions in biological activity data between fluorinated and non-fluorinated analogs?
- Methodological Answer : Orthogonal assays (e.g., functional cell-based antagonism vs. SPR binding studies) resolve discrepancies. For RARα antagonists, fluorination may reduce cellular permeability despite similar in vitro binding. Structural analogs (e.g., desfluoro compounds) are tested to isolate fluorine-specific effects. Statistical tools like Bland-Altman analysis quantify assay variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
